1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound characterized by its unique molecular structure and various chemical properties. This compound belongs to the class of benzoannulenes, which are polycyclic aromatic hydrocarbons. The chemical formula for this compound is , and it has a molecular weight of approximately 250.29 g/mol. It is primarily studied for its potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases such as PubChem and Sigma-Aldrich. In terms of classification, it falls under the category of organic compounds with specific relevance in synthetic organic chemistry due to its structural features that allow for various chemical reactions.
The synthesis of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of intermediates.
The molecular structure of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one features a fused ring system with three methoxy groups attached to the benzene ring. The structural formula can be represented as follows:
The compound's InChI key is QXQKJZKTXGZLQK-UHFFFAOYSA-N, and its SMILES representation is COc1cc2c(cc1OC)C(=O)CCCC2 . These identifiers are crucial for database searches and computational modeling.
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can participate in various chemical reactions due to its functional groups:
Each reaction type may require specific reagents and conditions; for example, reducing agents like lithium aluminum hydride could be used for ketone reduction.
The mechanism by which 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exerts its effects in biological systems is not extensively documented but can be inferred based on its structural properties.
Relevant data regarding these properties can inform storage conditions and handling protocols.
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has potential applications in:
This compound represents a significant interest within the field of synthetic organic chemistry due to its diverse potential applications and unique structural characteristics.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4